molecular formula C12H14ClNO3S B1378804 1-Benzoylpiperidine-3-sulfonyl chloride CAS No. 1461715-30-9

1-Benzoylpiperidine-3-sulfonyl chloride

Cat. No.: B1378804
CAS No.: 1461715-30-9
M. Wt: 287.76 g/mol
InChI Key: XGJLQARAHNNNOJ-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1461715-30-9 . It has a molecular weight of 287.77 and its IUPAC name is this compound . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO3S/c13-18(16,17)11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 287.77 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Synthesis and Medicinal Chemistry

1-Benzoylpiperidine-3-sulfonyl chloride is a valuable intermediate in the synthesis of various chemical compounds. It has been used in the synthesis of alkane- and arylsulfonyl chlorides, which are crucial in the production of a wide range of products including detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides (Lezina et al., 2011). Moreover, this compound has been involved in the Friedel-Crafts sulfonylation in ionic liquids, showcasing its role in enhancing reactivity and yields of diaryl sulfones under ambient conditions (Nara et al., 2001).

2. Catalysis and Chemical Reactions

This compound has been used as a catalyst in multi-component chemical synthesis. For instance, it has been used in the one-pot multi-component synthesis of tetrasubstituted imidazoles, indicating its utility in facilitating complex chemical reactions (Zare et al., 2015). Additionally, it has been employed in the synthesis of various benzamide/benzene sulfonamide derivatives with potential anticancer properties, highlighting its significance in the field of medicinal chemistry (Redda et al., 2011).

3. Antimicrobial and Pharmaceutical Applications

The sulfonamide derivatives synthesized using this compound have shown promising antimicrobial activities. Studies have indicated their effectiveness against a range of microbial pathogens, showcasing their potential in developing new antimicrobial agents (Ijuomah et al., 2022). Moreover, these derivatives have been evaluated for their efficacy as antimicrobial agents against pathogens affecting plants like Lycopersicon esculentum, further indicating their broad-spectrum utility (Vinaya et al., 2009).

Safety and Hazards

The safety information for 1-Benzoylpiperidine-3-sulfonyl chloride includes several hazard statements: H302, H314, H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

Piperidines, which include 1-Benzoylpiperidine-3-sulfonyl chloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-benzoylpiperidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c13-18(16,17)11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJLQARAHNNNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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